molecular formula C22H22F2N4O2S B3414182 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946307-19-3

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414182
CAS No.: 946307-19-3
M. Wt: 444.5 g/mol
InChI Key: GBELOEONMQUBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a 2,4-difluorobenzene ring linked to a pyridazine scaffold substituted with a 4-methylpiperidin-1-yl group. Key physicochemical properties include a molecular weight of 430.47 g/mol, logP of 4.4383, and polar surface area of 65.275 Ų, indicating moderate lipophilicity and solubility .

Properties

IUPAC Name

2,4-difluoro-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c1-15-10-12-28(13-11-15)22-9-7-20(25-26-22)16-2-5-18(6-3-16)27-31(29,30)21-8-4-17(23)14-19(21)24/h2-9,14-15,27H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELOEONMQUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through sulfonylation reactions, using sulfonyl chlorides and amines under basic conditions.

    Final Coupling: The final step involves coupling the pyridazine and piperidine-containing intermediate with the sulfonamide-containing intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its bioactive moieties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold and Substituent Variations

G620-0599 : 4-Butoxy-N-{4-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide
  • Structural Differences : Replaces the 2,4-difluorobenzene with a 4-butoxy group and substitutes 4-methylpiperidine with morpholine.
  • Impact on Properties :
    • Increased hydrophobicity (butoxy vs. fluoro) likely elevates logP.
    • Morpholine’s smaller ring size and oxygen atom may enhance solubility compared to 4-methylpiperidine.
  • Application : Used as a screening compound for receptor binding studies, suggesting shared sulfonamide-mediated pharmacological targets .
SQLE-IN-1 : 2,4-Difluoro-N-(4-((2-Methyl-6-(p-Tolylamino)Pyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide
  • Structural Differences: Pyridazine replaced with pyrimidine; 4-methylpiperidine replaced with p-tolylamino and methyl groups.
  • Impact on Properties: Pyrimidine’s reduced aromaticity may alter electronic interactions with target proteins.
  • Application : Investigated as a squalene epoxidase (SQLE) inhibitor, highlighting sulfonamide versatility in enzyme targeting .

Pharmacological Analogues: TRPV1 Antagonists

GRT-12360 (16) : (S)-2-(3-Fluoro-4-(Methylsulfonamido)Phenyl)-N-((2-(4-Methylpiperidin-1-yl)-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)Propanamide
  • Key Similarities : Shares the 4-methylpiperidine moiety and sulfonamide group.
  • Key Differences : Trifluoromethylpyridine core vs. pyridazine; additional methylsulfonamido substituent.
  • Activity : Demonstrated high TRPV1 binding affinity, suggesting the target compound may also modulate TRPV1 .
KMS-1589 (17) : N-(2-Fluoro-4-(3-((2-(4-Methylpiperidin-1-yl)-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)Ureido)Benzyl)Methanesulfonamide
  • Key Similarities : 4-Methylpiperidine and sulfonamide groups.
  • Key Differences : Ureido linker and trifluoromethylpyridine core.
  • Activity: Potent TRPV1 antagonist with nanomolar efficacy, underscoring the importance of piperidine and sulfonamide in receptor interaction .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
Target Compound 430.47 4.4383 65.275 2,4-Difluoro, pyridazine, 4-methylpiperidine
G620-0599 ~450 (estimated) >5.0* ~70* 4-Butoxy, morpholine
SQLE-IN-1 Not reported Not reported Not reported Pyrimidine, p-tolylamino
GRT-12360 514.51 ~4.8* ~90* Trifluoromethyl, methylsulfonamido

*Estimated based on structural features.

  • Solubility : The target compound’s polar surface area (65.275 Ų) suggests moderate aqueous solubility, comparable to GRT-12360 but lower than morpholine-containing G620-0597.
  • Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Biological Activity

2,4-Difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources, including experimental studies and theoretical analyses.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cardiovascular systems and potential antitumor properties.

Cardiovascular Effects

A study investigating the effects of benzene sulfonamides on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that derivatives similar to the compound can significantly alter perfusion pressure, suggesting a potential mechanism involving calcium channel inhibition. The study reported the following findings:

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Decreased
Compound B0.001Decreased
2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide0.001Decreased
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

These results suggest that the compound may interact with calcium channels, leading to changes in cardiovascular dynamics .

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the biological activity of compounds. Theoretical models using software like SwissADME can predict these parameters for new compounds. For instance, studies have indicated that modifications in molecular structure can lead to significant differences in permeability and bioavailability .

Case Studies and Experimental Findings

Several case studies have highlighted the biological activity of sulfonamide derivatives:

  • Study on Perfusion Pressure : An experimental design was set up to evaluate the effect of various sulfonamides on isolated rat hearts. The findings indicated a time-dependent decrease in perfusion pressure with certain compounds .
  • Theoretical Docking Studies : Computational docking studies have suggested that certain sulfonamides may bind effectively to calcium channels, indicating a potential mechanism for their cardiovascular effects .
  • Antitumor Activity of Related Compounds : Research on similar pyrazole derivatives has shown promising results against cancer cell lines, suggesting a broader applicability of this class of compounds in oncology .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can purity be optimized?

  • Methodology :

  • Pyridazine Ring Formation : React hydrazine with a 1,4-diketone precursor under acidic conditions to generate the pyridazine core .
  • Sulfonamide Coupling : Use a nucleophilic substitution reaction between the pyridazine intermediate and 2,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to form the sulfonamide bond .
  • Piperidine Functionalization : Introduce the 4-methylpiperidine group via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under reflux in toluene .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and fluorine integration. For example, the 2,4-difluoro groups on the benzene ring will show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₂₂H₂₀F₂N₄O₂S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to validate the sulfonamide linkage and piperidine-pyridazine spatial arrangement .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) with this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs by replacing the 4-methylpiperidine group with other heterocycles (e.g., morpholine, pyrrolidine) and assess changes in target binding using enzyme inhibition assays .

  • Fluorine Positional Effects : Compare activity of 2,4-difluoro vs. 3,5-difluoro isomers in cellular assays (e.g., IC₅₀ in kinase inhibition) to evaluate electronic and steric impacts .

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase isoforms .

    • Example SAR Table :
Analog ModificationTarget Affinity (Ki, nM)Selectivity vs. Related Targets
4-Methylpiperidine (Parent)12.3 ± 1.210-fold vs. CA-II
Morpholine Replacement45.7 ± 3.82-fold vs. CA-II
3,5-Difluoro Isomer8.9 ± 0.915-fold vs. CA-II

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 25°C) with controls for enzyme stability .
  • Ligand Solubility Check : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers; employ co-solvents like DMSO (<1%) if needed .
  • Orthogonal Validation : Cross-verify results with surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes, NADPH cofactor) to predict half-life .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) and in situ perfusion models in rodents .
  • Toxicokinetics : Measure plasma protein binding (equilibrium dialysis) and monitor metabolite formation via LC-MS/MS to identify toxic intermediates .

Experimental Design Considerations

Q. How to design a robust enzyme inhibition assay for this compound?

  • Methodology :

  • Enzyme Selection : Use recombinant human carbonic anhydrase IX (CA-IX) due to its relevance in hypoxic tumors .
  • Substrate Optimization : Employ 4-nitrophenyl acetate as a chromogenic substrate; monitor hydrolysis at 400 nm .
  • Inhibition Mode Analysis : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Q. What crystallographic techniques are suitable for resolving binding modes with biological targets?

  • Methodology :

  • Co-crystallization : Incubate the compound with CA-IX (10 mg/mL) in 20 mM HEPES (pH 7.5) and 10% PEG 8000; collect diffraction data at synchrotron facilities (λ = 0.978 Å) .
  • Electron Density Maps : Refine structures using PHENIX and Coot; validate ligand placement with simulated annealing omit maps .

Data Interpretation and Validation

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Methodology :

  • Force Field Adjustment : Switch from AMBER to CHARMM force fields to better model fluorine interactions .
  • Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic pockets .
  • Experimental Cross-Check : Validate docking poses with mutagenesis studies (e.g., Ala-scanning of key binding residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.